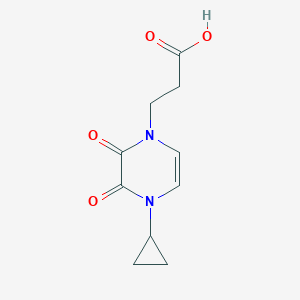![molecular formula C12H11NO4S B6462058 methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate CAS No. 2549026-36-8](/img/structure/B6462058.png)
methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate, also known as MMBFC, is an organic compound that has become increasingly important in the fields of chemistry and biochemistry. It is a versatile compound that has a wide range of applications in scientific research, including drug development, biocatalysis, and metabolic engineering.
Aplicaciones Científicas De Investigación
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has a wide range of applications in scientific research. It is used as a substrate in biocatalysis, a process in which enzymes are used to catalyze chemical reactions. It is also used in metabolic engineering, a process in which metabolic pathways are modified to produce desired compounds. In addition, methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is used in the development of drugs, as it can be used to modify the structure of existing drugs to create new drugs with improved effectiveness and fewer side effects.
Mecanismo De Acción
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate acts as a substrate for enzymes, which catalyze the chemical reactions necessary for biocatalysis and metabolic engineering. It is also used as a starting material in the synthesis of drugs, as it can be used to modify the structure of existing drugs to create new drugs with improved effectiveness and fewer side effects.
Biochemical and Physiological Effects
methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has not been studied extensively for its biochemical and physiological effects. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which has been linked to Alzheimer’s disease. In addition, it has been shown to have an antimicrobial effect on certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive and accessible compound, and it is easy to work with. In addition, its reaction with other compounds is relatively straightforward and can be easily monitored. However, it is important to note that methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is a relatively reactive compound, and care must be taken to ensure that it is not exposed to extreme temperatures or pH levels, as this can lead to unwanted side reactions.
Direcciones Futuras
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used to create new drugs with improved effectiveness and fewer side effects. In addition, it could be used to develop more efficient and cost-effective biocatalysts for industrial processes. Finally, it could be used to study the effects of specific drugs on the human body, as well as to develop new treatments for diseases such as Alzheimer’s.
Métodos De Síntesis
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is synthesized through the reaction of 2-amino-1-benzofuran-3-carboxylic acid with methyl methanesulfonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in aqueous solution at room temperature, and the product is isolated as a crystalline solid.
Propiedades
IUPAC Name |
methyl 3-(methoxycarbothioylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-11(14)10-9(13-12(18)16-2)7-5-3-4-6-8(7)17-10/h3-6H,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVLUQZOSSUWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-5-methyl-1,1-dioxo-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6461980.png)
![3-{2-[4-(1-benzoylpiperidin-4-yl)piperazin-1-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462001.png)
![N-{1'-[(furan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide](/img/structure/B6462011.png)
![ethyl 5-methyl-1,1-dioxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H-1??,2,6-thiadiazine-4-carboxylate](/img/structure/B6462015.png)

![N-(cyclohexylmethyl)-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6462035.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B6462037.png)
![3-(2-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462049.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B6462054.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6462066.png)
![6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462072.png)
![14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462080.png)

![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)